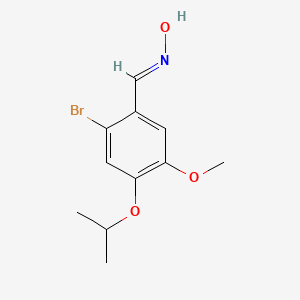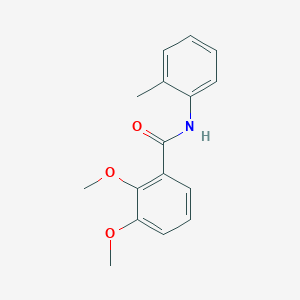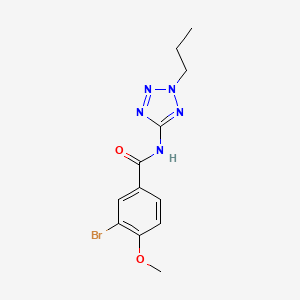
2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide, also known as CEHCT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in the synthesis of DNA and RNA, leading to cell death. It has also been suggested that 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide may act by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide can inhibit the growth of cancer cells, fungi, and bacteria. In vivo studies have shown that 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide can reduce the size of tumors and increase the survival rate of animals with cancer. 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has also been reported to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide is its broad-spectrum activity against various pathogens. This makes it a potential candidate for the development of new drugs. However, the limitations of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide include its low solubility in water, which can affect its bioavailability and limit its use in vivo. 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide can also be toxic at high doses, which can limit its use in clinical applications.
Orientations Futures
There are several future directions for the study of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide. One direction is the development of new derivatives of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide with improved solubility and bioavailability. Another direction is the study of the mechanism of action of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide, which can provide insights into its potential use in the treatment of various diseases. The use of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide in combination with other drugs is also an area of future research. Finally, the development of new methods for the synthesis of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide can improve its yield and purity, making it more accessible for research purposes.
Conclusion
In conclusion, 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method involves the reaction of cyclopentanone, ethylhydrazine, and carbon disulfide. 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has been studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it has been reported to possess broad-spectrum activity against various pathogens. 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, there are several future directions for the study of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide, including the development of new derivatives, the study of its mechanism of action, and the use of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide in combination with other drugs.
Méthodes De Synthèse
The synthesis of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide involves the reaction of cyclopentanone, ethylhydrazine, and carbon disulfide. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is obtained after purification using column chromatography. This method has been reported to yield 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide in good yields and purity.
Applications De Recherche Scientifique
2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has been reported to possess antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In agriculture, 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has been reported to possess insecticidal and fungicidal properties. In material science, 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has been studied for its potential use as a corrosion inhibitor.
Propriétés
IUPAC Name |
1-(cyclopentanecarbonylamino)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3OS/c1-2-10-9(14)12-11-8(13)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13)(H2,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEHVJBDTYUYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5721131.png)
![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)

![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)

![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)